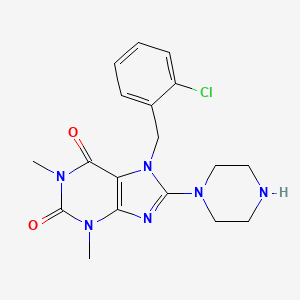

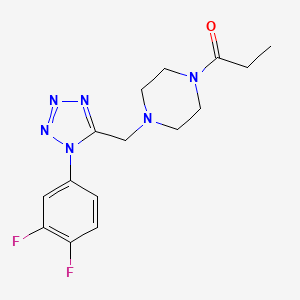

7-(2-Chlorobenzyl)-1,3-Dimethyl-8-Piperazin-1-Yl-3,7-Dihydro-1h-Purine-2,6-Dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(2-Chlorobenzyl)-1,3-Dimethyl-8-Piperazin-1-Yl-3,7-Dihydro-1h-Purine-2,6-Dione is a compound that has been extensively studied for its potential therapeutic applications. This compound is also known by its chemical name, "clozapine," and has been used in the treatment of schizophrenia and other psychiatric disorders. Clozapine has been found to be effective in treating patients who are resistant to other antipsychotic medications.

Scientific Research Applications

Synthesis and Biological Activity

- Antiasthmatic Agents : Derivatives of 7-(2-Chlorobenzyl)-1,3-Dimethyl-8-Piperazin-1-Yl-3,7-Dihydro-1h-Purine-2,6-Dione have been developed for antiasthmatic activity. These compounds, particularly those with di-chloro substitution, showed significant pulmonary vasodilator activity, indicating their potential as potent anti-asthmatic compounds (Bhatia et al., 2016).

Pharmacological Activities

- Antihistaminic Activity : A series of derivatives were evaluated for antihistaminic activity, demonstrating good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis (Pascal et al., 1985).

- Cardiovascular Activity : Some derivatives exhibited electrocardiographic, antiarrhythmic, and hypotensive activity, along with weak affinity for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa et al., 2004).

- Psychotropic Activity : Designed as potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands, some derivatives showed antidepressant and anxiolytic properties in in vivo models (Chłoń-Rzepa et al., 2013).

Receptor Affinity

- 5-HT6, 5-HT7, and D2 Receptors : Certain N-(arylpiperazinyl)acetamide derivatives exhibited potent ligand activity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors (Żmudzki et al., 2015).

Molecular Structure and Properties

- Crystal Structure Analysis : Detailed analysis of the molecular geometry and hydrogen bonding patterns was conducted to understand the structural properties of these compounds (Karczmarzyk et al., 1995).

Anticancer, Anti-HIV, and Antimicrobial Activity

- Anticancer and Anti-HIV Properties : Some derivatives displayed notable anticancer and anti-HIV-1 activities in in vitro screenings (Ashour et al., 2012).

- Antimicrobial Activity : The evaluation of these compounds also revealed antimicrobial potential, with significant activity against various bacterial strains (Ashour et al., 2012).

Anti-Mycobacterial Activity

- Inhibitors of Mycobacterium tuberculosis : Certain purine linked piperazine derivatives were synthesized as potential inhibitors of Mycobacterium tuberculosis, disrupting biosynthesis processes and exerting antiproliferative effects (Konduri et al., 2020).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Once the targets are identified, it would be possible to map out the biochemical pathways involved and understand the compound’s impact on these pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

properties

IUPAC Name |

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN6O2/c1-22-15-14(16(26)23(2)18(22)27)25(11-12-5-3-4-6-13(12)19)17(21-15)24-9-7-20-8-10-24/h3-6,20H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZWWGBRZISNRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2880124.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2880126.png)

![3-(3-Methylbutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880127.png)

![(N,N'-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B2880129.png)

![N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2880131.png)

![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2880134.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B2880136.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2880138.png)

![2-[(4-bromophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2880143.png)